![molecular formula C16H23NO3 B4179962 N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide](/img/structure/B4179962.png)
N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide
Description
Synthesis Analysis
The synthesis of complex organic molecules like N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide involves multi-step organic reactions. A related synthesis involves the preparation of N-tert-butoxycarbonyl aminomethylphenoxyacetic acid, which could serve as a precursor or model for synthesizing structurally similar compounds. The process demonstrates the use of tert-butoxycarbonyl (Boc) protection groups in solid-phase peptide synthesis, highlighting strategies that could be applicable for synthesizing the target compound (Gaehde & Matsueda, 1981).
Molecular Structure Analysis
Quantum-chemical calculations can provide insights into the molecular structure, including energies of formation, enthalpies, and entropies of various conformers. Such analyses help predict the structure and properties of complex molecules in different environments. For example, studies on related compounds such as 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates have utilized quantum-chemical methods to explore their molecular properties, which could be analogous to methods used for analyzing N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide (Volod’kin et al., 2013).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds can be studied through various chemical reactions, including hydrogen-bond formation and borylation reactions. For instance, the synthesis and reactivity of related compounds, such as those involving tert-butyl groups and furan derivatives, provide valuable insights into potential reactions that N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide might undergo, including C-H bond activation and borylation catalyzed by transition metal complexes (Hatanaka, Ohki, & Tatsumi, 2010).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on compounds with tert-butyl and furan components have explored these aspects, offering a foundation for understanding the physical properties of N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide. For example, the crystal structure and solubility of related compounds can inform predictions about the target compound's behavior in different environments (Gholivand et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding a compound's potential applications. For example, the study of N-tert-butanesulfinyl imines showcases the versatility of these intermediates in asymmetric synthesis, suggesting approaches for the chiral synthesis of compounds similar to the target molecule, which could be relevant for its synthesis and application (Ellman, Owens, & Tang, 2002).
properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)11-7-8-13(19-4)12(10-11)17-15(18)14-6-5-9-20-14/h7-8,10,14H,5-6,9H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWQZHUOKQIYSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329707 | |
Record name | N-(5-tert-butyl-2-methoxyphenyl)oxolane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-tert-butyl-2-methoxyphenyl)oxolane-2-carboxamide | |
CAS RN |
774590-20-4 | |
Record name | N-(5-tert-butyl-2-methoxyphenyl)oxolane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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